

Application Note: Quantification of Triisobutyl Citrate Leaching from Medical-Grade Tubing

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Compound of Interest

Compound Name: *Triisobutyl citrate*

Cat. No.: B1607369

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Introduction

Triisobutyl citrate (TiBC) is a citrate ester utilized as a non-toxic and biodegradable alternative to traditional phthalate-based plasticizers in various polymers.^[1] It is frequently employed in materials such as polyvinyl chloride (PVC) to enhance flexibility and durability, making them suitable for applications like medical tubing and blood bags.^[1] While TiBC is considered a safer alternative, it is not chemically bound to the polymer matrix and can potentially leach into fluids that come into contact with the plastic.^{[2][3]} This leaching can pose health risks, including toxicity and endocrine disruption, and may also compromise the efficacy of delivered pharmaceuticals or the stability of the medical device itself by causing the material to become brittle.^[4]

Regulatory bodies, such as the FDA, mandate that manufacturers of medical devices demonstrate the safety of their products by identifying and quantifying any harmful substances that may leach out.^[4] International standards, specifically the ISO 10993 series, provide a framework for the biological evaluation of medical devices, including protocols for assessing extractables and leachables.^[1] This application note provides a detailed experimental setup and protocols for testing the leaching of **triisobutyl citrate** from medical-grade tubing into a simulated biological fluid, followed by its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

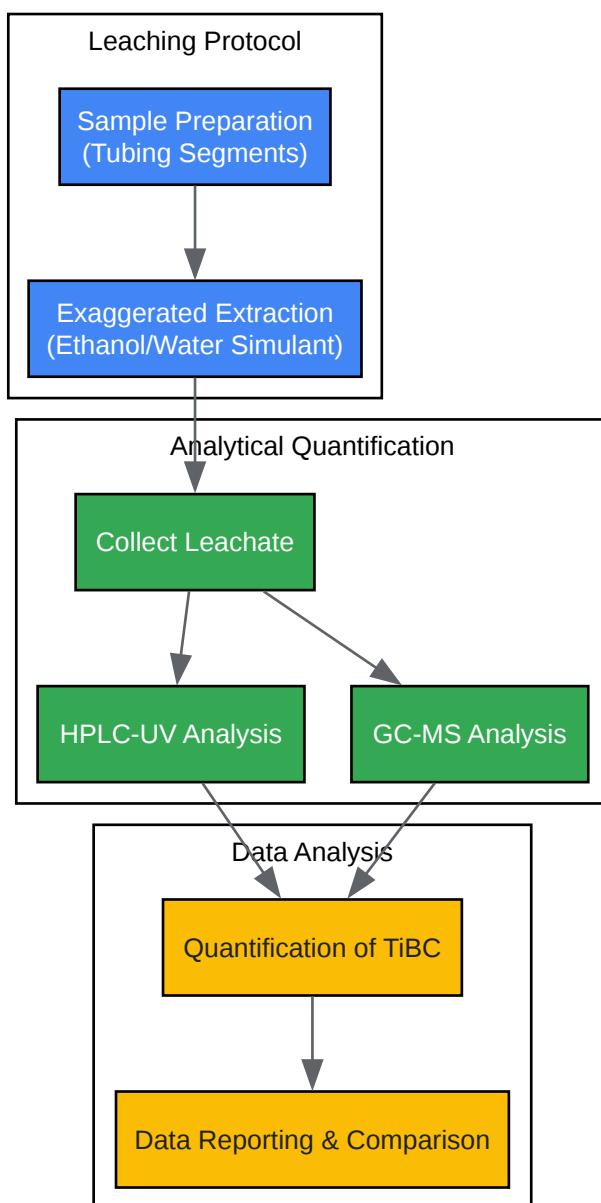
Experimental Design and Rationale

The experimental design is based on the principles outlined in ISO 10993-12: "Biological evaluation of medical devices — Part 12: Sample preparation and reference materials."^{[1][5]} The protocol employs an exaggerated extraction approach to assess the potential hazard of the device.^[6] This involves using conditions of time and temperature that are more aggressive than normal use to accelerate the leaching process.^[6] An ethanol/water mixture is used as a food and drug simulant, as it can mimic the extraction of plasticizers into biological fluids.

For the quantification of leached TiBC, two robust analytical techniques are presented:

- High-Performance Liquid Chromatography (HPLC) with UV detection: A reliable and widely used method for the quantification of non-volatile compounds like citrate esters.^[7]
- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and semi-volatile organic compounds.^[8]

The following diagram illustrates the overall experimental workflow.



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Figure 1: Overall experimental workflow for TiBC leaching analysis.

Materials and Equipment

Leaching Experiment

- Medical-grade tubing containing **triisobutyl citrate**
- 50% (v/v) Ethanol/Water solution (Leaching Simulant)

- Borosilicate glass vials with PTFE-lined screw caps
- Calibrated oven or incubator
- Milli-Q or equivalent high-purity water
- 200-proof ethanol
- Stainless steel forceps
- Metric ruler

Analytical Quantification

- HPLC System:
 - HPLC with UV detector
 - C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
 - Methanol (HPLC grade)
 - Water (HPLC grade)
- GC-MS System:
 - Gas chromatograph with a mass selective detector
 - Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
 - Helium (carrier gas)
 - **Triisobutyl citrate** analytical standard
 - Dichloromethane (GC grade)
 - Sodium chloride

Experimental Protocols

Protocol for Exaggerated Leaching of Triisobutyl Citrate

This protocol is designed to simulate the leaching of TiBC from medical tubing under exaggerated conditions as per ISO 10993-12 guidelines.[\[6\]](#)

- Sample Preparation:

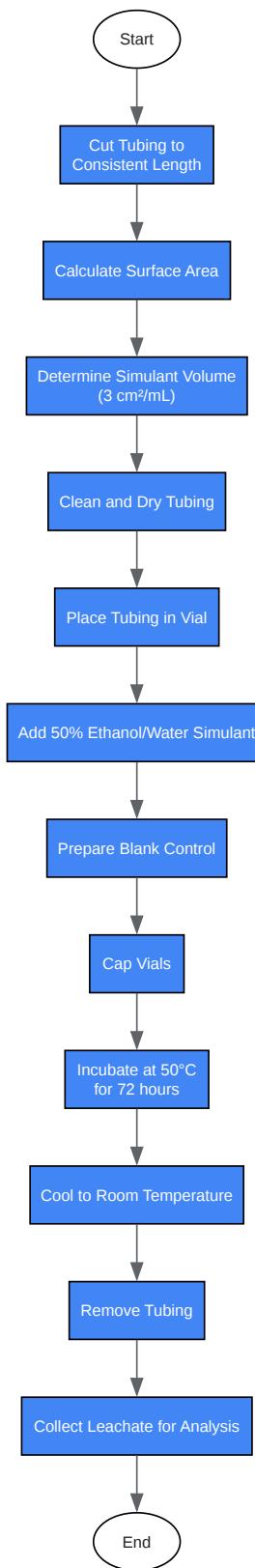
1. Cut the medical-grade tubing into segments of a consistent length (e.g., 5 cm).
2. Calculate the surface area of each tubing segment. For a tube, the surface area (A) can be calculated as $A = 2\pi rL$, where r is the inner radius and L is the length.
3. Determine the required volume of the leaching simulant based on a surface area-to-volume ratio of 3 cm²/mL.[\[9\]](#) For example, a tubing segment with a surface area of 30 cm² would require 10 mL of simulant.
4. Clean the tubing segments by rinsing with Milli-Q water to remove any surface contaminants.
5. Dry the segments in a clean environment.

- Extraction Procedure:

1. Place each prepared tubing segment into a clean borosilicate glass vial.
2. Add the calculated volume of the 50% ethanol/water simulant to each vial.
3. Prepare a blank control vial containing only the simulant.
4. Securely cap the vials with PTFE-lined screw caps.
5. Place the vials in a calibrated oven set to an exaggerated temperature of 50°C for 72 hours.[\[6\]](#)
6. After the incubation period, allow the vials to cool to room temperature.
7. Carefully remove the tubing segments from the vials using clean forceps.

8. The remaining solution is the leachate, which will be used for analysis.

The following diagram outlines the key steps in the leaching protocol.



[Click to download full resolution via product page](#)**Figure 2:** Leaching protocol workflow.

Protocol for Quantification of Triisobutyl Citrate by HPLC-UV

This protocol provides a method for the quantitative analysis of TiBC in the leachate using HPLC with UV detection.[\[7\]](#)

- Preparation of Standards:

1. Prepare a stock solution of **triisobutyl citrate** (1000 µg/mL) in the 50% ethanol/water simulant.
2. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

- HPLC System Suitability:

1. Before sample analysis, perform a system suitability test to ensure the HPLC system is functioning correctly.[\[5\]](#)[\[10\]](#)
2. Inject a mid-range calibration standard (e.g., 20 µg/mL) five times.
3. The relative standard deviation (RSD) of the peak areas should be less than 2%. The tailing factor for the TiBC peak should be between 0.8 and 1.5.

- Sample Analysis:

1. Filter the leachate samples and calibration standards through a 0.45 µm syringe filter before injection.
2. Inject the standards and samples onto the HPLC system.
3. The following chromatographic conditions are recommended:
 - Column: C18, 4.6 mm x 250 mm, 5 µm

- Mobile Phase: 70:30 (v/v) Methanol:Water[7]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection Wavelength: 220 nm[7]
- Column Temperature: 30°C

- Data Analysis:
 1. Construct a calibration curve by plotting the peak area of the TiBC standards against their known concentrations.
 2. Determine the concentration of TiBC in the leachate samples by interpolating their peak areas on the calibration curve.

Protocol for Quantification of Triisobutyl Citrate by GC-MS

This protocol details the quantification of TiBC in the leachate using GC-MS.

- Sample Preparation (Liquid-Liquid Extraction):
 1. To a 5 mL aliquot of the leachate, add 1 g of sodium chloride and 2 mL of dichloromethane.
 2. Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
 3. Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
 4. Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
 5. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
- Preparation of Standards:

1. Prepare a stock solution of **triisobutyl citrate** (1000 µg/mL) in dichloromethane.
2. Prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL in dichloromethane.

- GC-MS Analysis:
 1. Inject the prepared samples and standards into the GC-MS system.
 2. The following GC-MS parameters are recommended:
 - Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Injector Temperature: 250°C
 - Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for TiBC (e.g., m/z 185, 259).
- Data Analysis:
 1. Create a calibration curve by plotting the peak area of the TiBC standards against their concentrations.
 2. Quantify the amount of TiBC in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative results from the HPLC and GC-MS analyses should be summarized in a clear and concise table for easy comparison.

Sample ID	Leaching Duration (hours)	Leaching Temperature (°C)	Analytical Method	TiBC Concentration (µg/mL)	Total Leached TiBC (µg)
Tubing Sample 1	72	50	HPLC-UV		
Tubing Sample 2	72	50	HPLC-UV		
Tubing Sample 3	72	50	HPLC-UV		
Average					
Std.					
Deviation					
Tubing Sample 1	72	50	GC-MS		
Tubing Sample 2	72	50	GC-MS		
Tubing Sample 3	72	50	GC-MS		
Average					
Std.					
Deviation					
Blank Control	72	50	HPLC-UV/GC-MS	Not Detected	Not Applicable

Conclusion

The protocols outlined in this application note provide a robust framework for the experimental testing of **triisobutyl citrate** leaching from medical-grade tubing. By following these detailed methodologies, researchers, scientists, and drug development professionals can obtain reliable and reproducible data to ensure the safety and regulatory compliance of their medical devices.

The use of both HPLC-UV and GC-MS provides complementary analytical approaches for the accurate quantification of leached TiBC. The provided data presentation format allows for clear and straightforward comparison of results. It is crucial to adhere to good laboratory practices and ensure proper system suitability and calibration for accurate and valid results.

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